REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:3]=[CH:4][C:5](=[O:8])[NH:6][N:7]=1.Cl.[CH3:10][N:11]([CH3:15])[CH2:12][CH2:13]Cl.C(=O)([O-])[O-].[K+].[K+].[I-].[Na+]>CN(C)C=O>[Cl:1][C:2]1[CH:3]=[CH:4][C:5](=[O:8])[N:6]([CH2:13][CH2:12][N:11]([CH3:15])[CH3:10])[N:7]=1 |f:1.2,3.4.5,6.7|
|
Name
|
|
Quantity
|
500 mg
|
Type
|
reactant
|
Smiles
|
ClC=1C=CC(NN1)=O
|
Name
|
|
Quantity
|
828 mg
|
Type
|
reactant
|
Smiles
|
Cl.CN(CCCl)C
|
Name
|
|
Quantity
|
1.59 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
632 mg
|
Type
|
reactant
|
Smiles
|
[I-].[Na+]
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
CN(C=O)C
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
65 °C
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred over night at 65° C
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Solvent was evaporated
|
Type
|
DISSOLUTION
|
Details
|
The crude product was dissolved in water
|
Type
|
CUSTOM
|
Details
|
purified by preparative HPLC
|
Type
|
ADDITION
|
Details
|
containing 0.1 M ammonium acetate
|
Name
|
|
Type
|
product
|
Smiles
|
ClC=1C=CC(N(N1)CCN(C)C)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 174 mg | |
YIELD: PERCENTYIELD | 22% | |
YIELD: CALCULATEDPERCENTYIELD | 22.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |